molecular formula C22H14Cl4N2O2 B2710565 (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 303996-94-3

(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2710565
CAS No.: 303996-94-3
M. Wt: 480.17
InChI Key: SSAKWWQLKSFCFL-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H14Cl4N2O2/c23-15-7-3-13(11-17(15)25)19-21(29)9-10-27-31-14-12-5-1-4-8-16(12)26/h1-5,8,10,27H,6-7,9,14H2/b19-10-. This code provides a specific string of characters that represents the molecular structure of the compound .


Physical and Chemical Properties Analysis

This compound is a solid . The molecular weight of this compound is 480.17.

Scientific Research Applications

Tautomerism and Schiff Base Derivatives

Research on compounds with similar structures to "(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one" often investigates the phenomenon of tautomerism, which is the ability of a chemical compound to exist in two or more forms by the transfer of an atom (usually hydrogen) within the molecule. For instance, studies on thiophene derivatives have provided evidence for amino-imino tautomerism, showcasing the dynamic nature of such compounds in chemical reactions (Brandsma et al., 1998). This research highlights the importance of understanding the structural and electronic properties of compounds, which could be relevant for the development of new materials or drugs.

Corrosion Inhibition

Schiff bases derived from similar structures have been explored for their potential in corrosion inhibition. A study demonstrated that Schiff bases derived from L-Tryptophan on stainless steel surfaces in acidic environments significantly inhibit corrosion, combining experimental techniques with theoretical studies to understand the mechanisms behind this inhibition (Vikneshvaran & Velmathi, 2017). This application is crucial for industries looking to extend the life of their metal structures and components.

Molecular Synthesis and Antitumor Activity

The synthesis of compounds with similar frameworks often aims at exploring their biological activities, particularly in the context of antitumor properties. For example, derivatives of indoles have been synthesized and tested for their antitumor activity in vitro and in vivo, demonstrating the potential of such compounds as antineoplastic agents (Nguyen et al., 1990). This area of research is of high interest for the development of new cancer therapies.

Properties

IUPAC Name

(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[(2,4-dichlorophenyl)methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N2O2/c23-15-7-5-13(18(25)9-15)11-28-20-4-2-1-3-17(20)21(22(28)29)27-30-12-14-6-8-16(24)10-19(14)26/h1-10H,11-12H2/b27-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAKWWQLKSFCFL-MEFGMAGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOCC3=C(C=C(C=C3)Cl)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OCC3=C(C=C(C=C3)Cl)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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